molecular formula C8H7IS B12104616 Benzo[b]thiophene, 2,3-dihydro-5-iodo-

Benzo[b]thiophene, 2,3-dihydro-5-iodo-

Cat. No.: B12104616
M. Wt: 262.11 g/mol
InChI Key: JLAPUCHSBVVNLE-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2,3-dihydro-5-iodo- is an organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The specific compound has an iodine atom attached to the 5th position of the dihydrobenzo[b]thiophene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene, 2,3-dihydro-5-iodo- typically involves the iodination of 2,3-dihydrobenzo[b]thiophene. One common method is the electrophilic aromatic substitution reaction where iodine is introduced into the aromatic ring. This can be achieved using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions .

Industrial Production Methods

Industrial production methods for benzo[b]thiophene, 2,3-dihydro-5-iodo- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 2,3-dihydro-5-iodo- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[b]thiophene, 2,3-dihydro-5-iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 2,3-dihydro-5-iodo- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The iodine atom can play a crucial role in the binding affinity and specificity of the compound to its target. The exact molecular pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene, 2,3-dihydro-5-iodo- is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for improving drug-target interactions .

Properties

Molecular Formula

C8H7IS

Molecular Weight

262.11 g/mol

IUPAC Name

5-iodo-2,3-dihydro-1-benzothiophene

InChI

InChI=1S/C8H7IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2

InChI Key

JLAPUCHSBVVNLE-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1C=C(C=C2)I

Origin of Product

United States

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